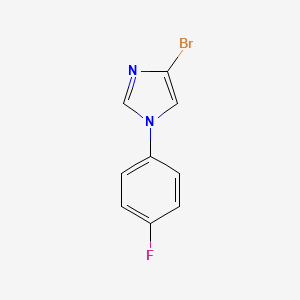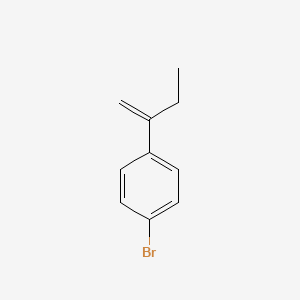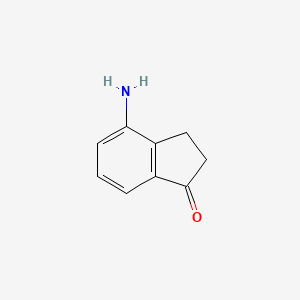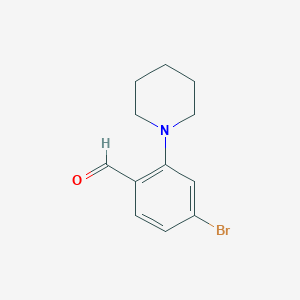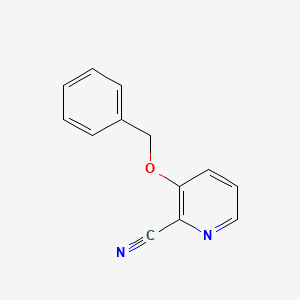
3-(Benzyloxy)picolinonitrile
描述
3-(Benzyloxy)picolinonitrile is an aromatic nitrile compound with the chemical formula C13H10N2O. It is a key intermediate in the synthesis of various pharmaceutical compounds, such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. The compound is characterized by a benzyloxy group attached to the third position of a picolinonitrile ring, which imparts unique chemical properties and reactivity.
作用机制
Target of Action
3-(Benzyloxy)picolinonitrile is a chemical compound with the formula C13H10N2O It’s known to be used as an intermediate in the synthesis of other compounds , suggesting its role in various biochemical reactions.
Mode of Action
Compounds similar to it have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is a key process in organic synthesis, contributing to the formation of carbon-carbon bonds .
Result of Action
As an intermediate in chemical synthesis, its primary role may be to facilitate the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant . .
生化分析
Biochemical Properties
3-(Benzyloxy)picolinonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution and oxidation reactions, particularly at the benzylic position . These interactions can lead to the formation of resonance-stabilized carbocations, which are crucial in many biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of various enzymes and proteins, thereby modulating cellular responses. For instance, it can affect the stability and function of proteins involved in cell signaling, leading to altered cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form resonance-stabilized carbocations plays a crucial role in its mechanism of action. These carbocations can interact with nucleophiles, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity over time. This degradation can impact the compound’s effectiveness in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and effectiveness in biological systems .
准备方法
The synthesis of 3-(Benzyloxy)picolinonitrile typically involves the nucleophilic substitution of a halogenated picolinonitrile derivative with a benzyl alcohol or benzyl chloride. One common synthetic route is as follows:
Starting Material: Halogenated picolinonitrile (e.g., 3-chloropicolinonitrile).
Reagent: Benzyl alcohol or benzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) at elevated temperatures.
Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development purposes .
化学反应分析
3-(Benzyloxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major products formed from these reactions include benzoic acid derivatives, primary amines, and various substituted picolinonitriles .
科学研究应用
3-(Benzyloxy)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
3-(Benzyloxy)picolinonitrile can be compared with other similar compounds, such as:
2-(Benzyloxy)nicotinonitrile: Another aromatic nitrile with a benzyloxy group, but attached to the second position of the nicotinonitrile ring.
3-(Methoxy)picolinonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
3-phenylmethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDQGOHNPADKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623991 | |
| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-90-3 | |
| Record name | 3-(Phenylmethoxy)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)




![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)
![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)
